molecular formula C17H19N3O2 B2753923 2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide CAS No. 1903122-57-5

2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

Cat. No.: B2753923
CAS No.: 1903122-57-5
M. Wt: 297.358
InChI Key: IIVVIPDHHSDWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a synthetic organic compound that features both an isoxazole ring and an indole ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves multi-step organic synthesis. One possible route could include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.

    Attachment of the Propyl Chain: The isoxazole ring is then functionalized with a propyl chain using alkylation reactions.

    Synthesis of the Indole Ring: The indole ring can be synthesized from an appropriate precursor, often involving Fischer indole synthesis.

    Coupling of the Two Rings: The final step involves coupling the isoxazole-propyl intermediate with the indole-acetamide intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving isoxazole and indole motifs.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(isoxazol-4-yl)propyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.

    N-(3-(isoxazol-4-yl)propyl)-2-(1-methyl-1H-indol-3-yl)ethanamide: Has an ethanamide group instead of an acetamide group.

Uniqueness

2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is unique due to the specific combination of the isoxazole and indole rings with the propyl and acetamide linkers. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-11-14(15-6-2-3-7-16(15)20)9-17(21)18-8-4-5-13-10-19-22-12-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVIPDHHSDWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.